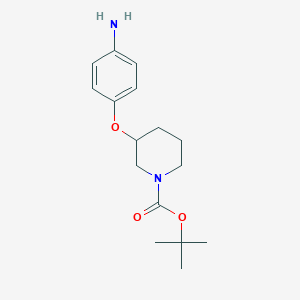

tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate (TBAPC) is an organic compound that is widely used in scientific research. It is an important intermediate in the synthesis of a variety of compounds, including pharmaceuticals and agrochemicals. TBAPC is a colorless solid with a molecular weight of 300.22 g/mol and a melting point of 143-145°C. It is soluble in water, ethanol, and other organic solvents. TBAPC has a wide range of applications in scientific research, including its use as a reagent in organic synthesis, as a catalyst in a variety of reactions, and as a ligand in coordination chemistry.

Aplicaciones Científicas De Investigación

Key Intermediate in Vandetanib Synthesis

Tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate serves as a crucial intermediate in the synthesis of Vandetanib, a therapeutic agent. It is synthesized through a series of steps including acylation, sulfonation, and substitution, starting from piperidin-4-ylmethanol. The process highlights the compound's significance in the development of targeted cancer therapies, demonstrating a methodological approach that ensures a 20.2% total yield across three steps, as confirmed by MS and 1HNMR (Wang, Wenhui, Tang, & Xu, 2015).

Crizotinib Intermediate Production

Another application involves the synthesis of tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate, an intermediate essential for manufacturing Crizotinib. This process utilizes tert-butyl-4-hydroxypiperdine-1-carboxylate as the starting material and achieves a 49.9% yield over three steps. The structural confirmation via MS and 1HNMR underscores the compound’s role in producing biologically active compounds, emphasizing its utility in the pharmaceutical industry (Kong, Zhang, Xu, Zhou, Zheng, & Xu, 2016).

Anticancer Drug Intermediate Synthesis

This compound also acts as an intermediate for small molecule anticancer drugs. A notable synthesis from piperidin-4-ylmethanol through steps such as nucleophilic substitution, oxidation, halogenation, and elimination reactions led to a high yield of 71.4%. This work emphasizes the compound’s pivotal role in the development of new anticancer therapies, particularly targeting the PI3K/AKT/mTOR pathway crucial for cell growth and survival (Zhang, Ye, Xu, & Xu, 2018).

Safety and Hazards

Propiedades

IUPAC Name |

tert-butyl 3-(4-aminophenoxy)piperidine-1-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H24N2O3/c1-16(2,3)21-15(19)18-10-4-5-14(11-18)20-13-8-6-12(17)7-9-13/h6-9,14H,4-5,10-11,17H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UHZBDRFKBJLUTD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCCC(C1)OC2=CC=C(C=C2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H24N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40634742 |

Source

|

| Record name | tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

643087-95-0 |

Source

|

| Record name | tert-Butyl 3-(4-aminophenoxy)piperidine-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40634742 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.